molecular formula C16H15N3OS B2887122 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 1203421-41-3

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2887122
CAS No.: 1203421-41-3
M. Wt: 297.38
InChI Key: MQAYVHCEIOLOKX-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetamide derivatives featuring a cyclopenta[b]indole core linked to a thiazole moiety via an acetamide bridge. The cyclopenta[b]indole system provides a rigid, planar aromatic scaffold, while the thiazole ring contributes to bioactivity, particularly in enzyme inhibition (e.g., monoamine oxidase, MAO) and receptor modulation. Its synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group transformations, as seen in structurally related analogs .

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-15(18-16-17-8-9-21-16)10-19-13-6-2-1-4-11(13)12-5-3-7-14(12)19/h1-2,4,6,8-9H,3,5,7,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYVHCEIOLOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents/Modifications Bioactivity Relevance
Target Compound Cyclopenta[b]indole + Thiazole N-linked thiazole; cyclopenta[b]indole scaffold Potential MAO inhibition
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)acetamide (4a)** Thiazole + Cyclopentylacetamide p-Tolyl group on thiazole; cyclopentyl backbone MAO-A/B inhibition (IC₅₀: 0.1–1 µM)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) Triazole + Naphthalene Chlorophenyl; naphthalene-triazole hybrid Antimicrobial/antifungal activity
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c) Thiazole + Bromobenzyl Bromobenzyl; dimethylphenoxy side chain Anticancer activity (MCF-7 cells)

Key Observations :

  • Thiazole-linked acetamides (e.g., 4a , 5c ) consistently show enzyme inhibitory activity, with substitution at the thiazole’s 4-position (e.g., p-tolyl in 4a ) improving MAO-A/B selectivity.
  • Hybrid systems with triazole-naphthalene (e.g., 6m ) or bromobenzyl groups (e.g., 5c ) prioritize steric bulk and lipophilicity, favoring membrane penetration in antimicrobial or anticancer applications.

Comparison with Analogues :

  • Compounds like 4a-4i are synthesized via condensation of cyclopentylacetamide intermediates with substituted 2-bromoacetophenones, yielding thiazole derivatives in 65–80% yields.
  • Triazole-containing analogs (e.g., 6m ) require 1,3-dipolar cycloaddition between azides and alkynes.
MAO Inhibition
  • 4a-4c (structurally closest to the target compound) inhibit both MAO-A and MAO-B, with 4a (p-tolyl substitution) showing the highest potency (MAO-A IC₅₀: 0.15 µM; MAO-B IC₅₀: 0.21 µM).
  • The cyclopenta[b]indole system in the target compound may enhance binding to MAO’s hydrophobic pocket compared to simpler cyclopentyl groups in 4a .
Anticancer and Antimicrobial Activity
  • 5c exhibits cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12 µM) via apoptosis induction.
  • 6m shows broad-spectrum antifungal activity (MIC: 8–32 µg/mL) attributed to naphthalene-mediated membrane disruption.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Thiazole Position : N-linked thiazole (as in the target compound) optimizes hydrogen bonding with MAO’s FAD cofactor, whereas C-linked thiazoles (e.g., 5c ) prioritize steric interactions.
  • Aromatic Substituents : Electron-donating groups (e.g., p-tolyl in 4a ) enhance MAO inhibition, while halogens (e.g., bromine in 5c ) improve anticancer activity via halogen bonding.
  • Scaffold Rigidity : The cyclopenta[b]indole’s planar structure may reduce conformational entropy, improving binding affinity compared to flexible analogs like 6m .

Biological Activity

The compound 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative belonging to the cyclopenta[b]indole class. This class has garnered attention due to its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopenta[b]indole core fused with a thiazole moiety. The molecular formula is C15H14N2OSC_{15}H_{14}N_{2}OS, and it possesses a molecular weight of approximately 270.35 g/mol. The compound's unique structure contributes to its diverse biological activities.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Antineoplastic Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It induces apoptosis in leukemia cells by disrupting microtubule dynamics and activating apoptotic pathways. This is evidenced by significant reductions in cell viability and alterations in gene expression related to cell cycle regulation .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects on multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy. It has been shown to induce DNA damage and activate stress response pathways in treated cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntineoplasticInduces apoptosis; inhibits leukemia cell viability
AntimicrobialEffective against various bacterial strains
CytotoxicInduces DNA damage; activates stress response

Case Study 1: Antileukemic Activity

A study investigated the effects of this compound on acute leukemia cells. The results showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. Molecular analysis indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antimicrobial activity. Mechanistic studies suggested that it disrupts bacterial membrane integrity and inhibits protein synthesis .

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